3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea
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Overview
Description
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea is a complex organic compound characterized by its unique structure, which includes a bifuran moiety, a hydroxyethyl group, and a chlorophenyl urea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea typically involves multiple steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through a series of coupling reactions, often involving the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of the Hydroxyethyl Group: This step may involve the use of a hydroxyethylating agent under basic conditions to introduce the hydroxyethyl group onto the bifuran structure.
Formation of the Urea Group: The final step involves the reaction of the intermediate with 2-chlorophenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents would be chosen for their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bifuran: Shares the bifuran core but lacks the hydroxyethyl and chlorophenyl urea groups.
2,2’-Bifuryl: Another bifuran derivative with different substituents.
Uniqueness
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties compared to other bifuran derivatives .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c18-11-4-1-2-5-12(11)20-17(22)19-10-13(21)14-7-8-16(24-14)15-6-3-9-23-15/h1-9,13,21H,10H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPOPHKKKIRGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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